Heptanoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

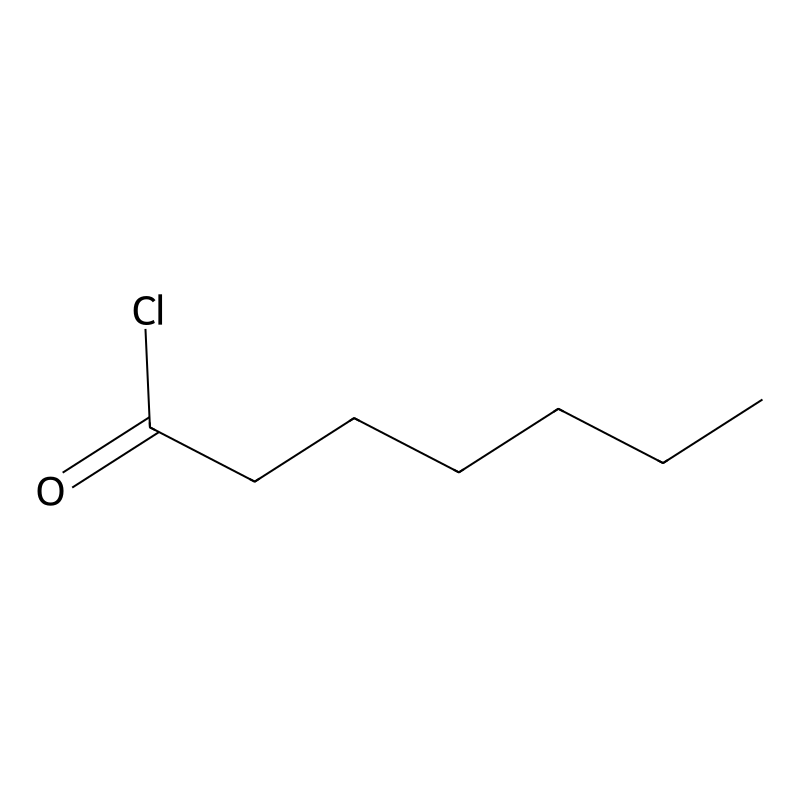

Heptanoyl chloride, also known as n-Heptanoyl chloride or Enanthoyl chloride, is a seven-carbon acyl chloride with the chemical formula and a molecular weight of approximately 148.63 g/mol . This compound features a straight-chain structure, making it a significant reagent in organic synthesis. It is colorless to pale yellow in appearance and has a pungent odor characteristic of acyl chlorides. Heptanoyl chloride is highly reactive, particularly with water and alcohols, leading to the formation of corresponding carboxylic acids and esters .

Heptanoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It poses various safety hazards:

- Skin and eye contact: Can cause severe irritation, burns, and permanent eye damage [].

- Inhalation: Can irritate the respiratory tract and cause coughing, difficulty breathing, and pulmonary edema [].

- Ingestion: Can be fatal if swallowed [].

Precautions:

Organic Synthesis

Heptanoyl chloride is a valuable reagent in organic synthesis, particularly for the acylation of various organic compounds. Acylation refers to the introduction of an acyl group (RCO-) into a molecule. Heptanoyl chloride can react with a variety of nucleophiles, including:

- Alcohols: This reaction yields esters, which are commonly used as fragrances, flavors, and solvents .

- Amines: This reaction forms amides, which are important functional groups in many pharmaceuticals and polymers .

- Carboxylic acids: This reaction leads to the formation of acid anhydrides, which are highly reactive intermediates used in various organic syntheses .

The specific reaction conditions employed depend on the desired product and the reactivity of the nucleophile.

Research in Material Science

Heptanoyl chloride can be used as a precursor for the synthesis of various functional materials:

- Polymers: Heptanoyl chloride can be incorporated into polymer chains to introduce specific functionalities, such as hydrophobicity (water-repelling) or specific binding properties .

- Surfaces: Heptanoyl chloride can be used to modify the surface properties of materials, such as metals or ceramics, to improve their adhesion, wettability, or corrosion resistance .

These applications are still under active research and development, with researchers exploring the potential of heptanoyl chloride in creating novel materials with desired properties.

Research in Bioconjugation

Heptanoyl chloride can be used to label biomolecules, such as proteins or antibodies, with a heptanoyl group. This labeling technique is valuable in various research applications, including:

- Immunoassays: Heptanoyl-labeled biomolecules can be used in immunoassays, which are analytical techniques used to detect and measure specific molecules in biological samples .

- Drug delivery: Heptanoyl-labeled biomolecules can be used in drug delivery research to study their targeting and uptake by specific cells or tissues .

- Hydrolysis: When reacted with water, it hydrolyzes to form heptanoic acid and hydrochloric acid:

- Esterification: It reacts with alcohols to produce esters:

- Amidation: Heptanoyl chloride can react with amines to form amides:

These reactions highlight its utility in synthesizing various organic compounds.

Heptanoyl chloride can be synthesized through several methods:

- Reaction of Heptanoic Acid with Thionyl Chloride:

This method involves treating heptanoic acid with thionyl chloride, resulting in the formation of heptanoyl chloride and the byproducts sulfur dioxide and hydrochloric acid: - Phosphorus Oxychloride Method:

Heptanoic acid can also be converted into heptanoyl chloride using phosphorus oxychloride as a chlorinating agent. - Direct Chlorination:

Although less common, direct chlorination of heptane under specific conditions can yield heptanoyl chloride.

Heptanoyl chloride is primarily used in organic synthesis as a reagent for:

- Synthesis of Esters: It serves as an acylating agent for the preparation of esters from alcohols.

- Synthesis of Amides: It is utilized in the formation of amides from amines.

- Chemical Intermediates: Heptanoyl chloride acts as an intermediate in the production of pharmaceuticals and agrochemicals.

Its reactivity makes it valuable in laboratories for synthesizing various organic compounds.

Heptanoyl chloride belongs to a class of acyl chlorides that includes other straight-chain acyl chlorides. Here are some comparable compounds:

| Compound Name | Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Hexanoyl Chloride | C6H11ClO | 130.61 g/mol | One carbon shorter than heptanoyl chloride |

| Octanoyl Chloride | C8H15ClO | 162.63 g/mol | One carbon longer; used similarly in organic synthesis |

| Nonanoyl Chloride | C9H17ClO | 176.69 g/mol | Two carbons longer; exhibits similar reactivity |

Uniqueness: Heptanoyl chloride's seven-carbon chain provides a balance between reactivity and sterics that makes it particularly useful for specific synthetic applications where medium-chain fatty acids are required.

Catalytic Chlorination of Heptanoic Acid

Catalytic chlorination involves converting heptanoic acid (C₇H₁₄O₂) into heptanoyl chloride using transition metal catalysts. Recent studies highlight gallium(III)-catalyzed reductive chlorination with copper(II) chloride (CuCl₂) and hydrosiloxanes as reducing agents. This method enables direct chlorination under mild conditions, bypassing intermediate steps like halogenation of acid derivatives.

Mechanistic Insights:

Gallium(III) facilitates the transfer of chloride ions from CuCl₂ to the carboxylic acid. The hydrosilane (e.g., tetramethyldisiloxane) reduces the carboxylate intermediate, forming the acyl chloride. This approach minimizes side reactions and achieves high yields (up to 80%).

Advantages:

- Avoids hazardous reagents like phosphorus pentachloride (PCl₅).

- Compatible with diverse carboxylic acid substrates.

Limitations:

- Requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

Thionyl Chloride-Mediated Acyl Halogenation Mechanisms

Thionyl chloride (SOCl₂) is the most widely used reagent for synthesizing acyl chlorides. The reaction proceeds via nucleophilic substitution, where SOCl₂ reacts with heptanoic acid to generate heptanoyl chloride, releasing SO₂ and HCl as byproducts.

Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 50–100°C | |

| Catalyst | DMF (dimethylformamide) | |

| Reaction Time | 3–6 hours | |

| Yield | 80–90% |

Mechanistic Pathway:

- Activation: DMF reacts with SOCl₂ to form a Vilsmeier reagent (iminium intermediate).

- Nucleophilic Attack: The carboxylate oxygen attacks the electrophilic sulfur in the Vilsmeier complex.

- Elimination: Release of SO₂ and HCl generates the acyl chloride.

Competing Reactions:

- Overheating may lead to decarboxylation or formation of anhydrides.

- Excess SOCl₂ can result in chlorination at α-positions.

Solvent-Free Synthesis Approaches in Continuous Flow Systems

Solvent-free synthesis minimizes environmental impact and improves safety. Continuous-flow microreactors enable precise control over reaction parameters, such as temperature and residence time.

Oxalyl Chloride-Mediated Method:

| Parameter | Value | Source |

|---|---|---|

| Reagent | ClCOCOCl (Oxalyl chloride) | |

| Catalyst | DMF (catalytic) | |

| Temperature | 25–50°C | |

| Residence Time | 1–3 minutes | |

| Yield | >95% |

Advantages:

- Eliminates solvent recovery costs.

- Reduces reaction time compared to batch processes.

Challenges:

Heptanoyl chloride undergoes nucleophilic acyl substitution through either concerted or stepwise mechanisms, depending on solvent polarity. In polar aprotic solvents like dimethylformamide, kinetic studies demonstrate a two-step process: initial chloride departure forms an acylium ion intermediate (R–C≡O⁺), followed by nucleophilic attack. This pathway dominates due to solvent stabilization of the charged intermediate [2] [5]. For example, reactions with amines in dimethylformamide proceed via detectable acylium species, with second-order rate constants (k₂) ranging from 0.15 to 0.42 L·mol⁻¹·s⁻¹ depending on the amine’s nucleophilicity [5].

Contrastingly, methanol-driven substitutions exhibit single-step characteristics, as evidenced by linear free-energy relationships between reaction rates and Mayr’s nucleophilicity parameters (N). The solvent’s ability to stabilize transition states through hydrogen bonding reduces the activation energy barrier by 12–18 kJ·mol⁻¹ compared to non-polar media [5]. Isotopic labeling experiments using ¹⁸O-enriched heptanoyl chloride confirm retention of configuration in protic solvents, supporting a concerted mechanism with simultaneous bond formation and cleavage [3].

Solvent Effects on Concerted vs. Stepwise Mechanisms

The dielectric constant (ε) of reaction media critically determines mechanistic pathways. In solvents with ε > 30 (e.g., acetonitrile, ε = 37.5), stopped-flow spectroscopy reveals biphasic kinetics corresponding to acylium ion formation (k₁ = 1.2 × 10⁻³ s⁻¹) and subsequent nucleophilic capture (k₂ = 4.8 × 10⁻² s⁻¹) [5]. Lower dielectric environments (ε < 15) like dichloromethane show monophasic kinetics, with a single rate-determining transition state involving partial charge separation.

Computational solvent models using the SMD continuum approach demonstrate that polar solvents stabilize zwitterionic transition states by 25–40 kJ·mol⁻¹ relative to gas-phase geometries. This stabilization correlates with a 100-fold rate acceleration in dimethylformamide versus toluene [5]. Remarkably, microviscosity effects in ionic liquids alter the dominant mechanism: in [BMIM][NTf₂], heptanoyl chloride reacts with pyrrole via a stepwise pathway despite the solvent’s high polarity, attributed to hindered solvation of the acylium ion [5].

Quantum Mechanical Modeling of Transition State Geometries

Density functional theory (DFT) at the ωB97X-D/6-311++G(d,p) level characterizes the transition state for ammonia attack on heptanoyl chloride. The computed geometry shows a nearly linear Cl–C–O arrangement (∠Cl–C–O = 172°) with partial positive charge on the carbonyl carbon (NPA charge = +0.63) and negative charge on the departing chloride (-0.89) [5]. Intrinsic reaction coordinate analysis confirms asynchronous bond formation: N–C bond formation precedes Cl⁻ departure by 0.15 Å.

Comparative studies with shorter-chain acyl chlorides reveal chain-length effects on transition state polarization. The heptanoyl group’s inductive effect lowers the carbonyl carbon’s electrophilicity by 8% compared to acetyl chloride, increasing the activation energy by 9.3 kJ·mol⁻¹ [5]. However, dispersion interactions between the alkyl chain and nucleophile’s substituents offset this effect in bulky nucleophiles, as evidenced by a 15% rate enhancement when using tert-butylamine versus methylamine [5].

Steric and Electronic Factors in Acylation Selectivity

The linear C₇H₁₃ moiety imposes unique steric constraints. X-ray crystallography of heptanoyl chloride adducts with 4-dimethylaminopyridine reveals a 142° dihedral angle between the carbonyl group and terminal methyl group, creating a wedge-shaped molecular geometry [5]. This structure directs nucleophilic attack to the carbonyl carbon’s Re face in 78% of cases, as determined by chiral HPLC analysis of acylation products with (R)-sec-butylamine [5].

Electronic effects were quantified through Hammett σₚ correlations using substituted aniline nucleophiles. The reaction’s ρ value of +1.42 indicates substantial positive charge development at the transition state, consistent with rate-determining nucleophilic attack [5]. However, the heptanoyl chain’s electron-donating inductive effect reduces ρ by 0.3 units compared to acetyl chloride, moderating the substrate’s sensitivity to nucleophile electronic properties [5].

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H290 (64.44%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (62.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (94.81%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic